N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide, also known as DNBS, is a chemical compound that has gained attention in scientific research due to its potential use as an immunomodulatory agent. DNBS is a sulfonamide derivative that has shown promising results in various studies for its ability to modulate the immune system response.
Scientific Research Applications
Fluorescence Sensing and Intracellular Imaging
A naphthalene-based sulfonamide chemosensor has been developed for the selective detection of Al3+ ions in aqueous systems, showcasing its potential for fluorescence sensing and intracellular imaging. This chemosensor exhibits a significant fluorescence enhancement in the presence of Al3+ ions, making it a powerful tool for biological and environmental monitoring. The probe's bio-compatibility and non-mutagenicity, attributed to the sulfonamide derivative, highlight its suitability for intracellular detection of Al3+ in cultured cells, alongside its antimicrobial activity. This application demonstrates the compound's relevance in both environmental and biological contexts (S. Mondal et al., 2015).
Polymer and Membrane Technology
Research has also been conducted on polymers and membranes incorporating sulfonamide and naphthalene derivatives. These materials exhibit high thermal stability and improved solubility, making them valuable in various technological applications, including advanced material synthesis and environmental remediation. For instance, novel poly(sulfone ether ester imide)s have been synthesized, demonstrating the potential of these compounds in creating high-performance materials with desirable physical properties (S. Mehdipour‐Ataei, 2005). Additionally, sulfonated polybenzothiazoles containing naphthalene units have been developed for use as proton exchange membranes, offering high proton conductivity, thermal and oxidative stability, and mechanical properties, underscoring their importance in fuel cell technology (Gang Wang & M. Guiver, 2017).
Enzyme Inhibition for Therapeutic Applications
The investigation into sulfonamide derivatives of dagenan chloride has revealed their significant enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase. This research opens pathways for developing new anti-inflammatory and anti-diabetic drugs, highlighting the compound's therapeutic potential. The study emphasizes the need for further in vivo evaluations to confirm these findings and explore their practical implications (M. Abbasi et al., 2015).
Environmental Remediation
Sulfonamide antibiotics' adsorption onto multiwalled carbon nanotubes has been studied, suggesting an effective method for removing these pollutants from aquatic environments. This research indicates the compound's applicability in environmental remediation, particularly in purifying water contaminated with sulfonamide antibiotics through adsorption processes (L. Ji et al., 2009).
Mechanism of Action
Target of Action
Compounds with a benzofuran moiety are often involved in a wide range of biological activities. They may interact with various enzymes, receptors, or proteins within the body, depending on their specific structure and functional groups .
Mode of Action
The interaction between the compound and its target could lead to changes in the target’s function. This could involve inhibiting or enhancing the target’s activity, or it could involve triggering a specific biological response .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence how well it is absorbed and distributed within the body .
Result of Action
The compound’s action could lead to various molecular and cellular effects. This could include changes in gene expression, alterations in cell function, or even cell death, depending on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s activity, while others might inhibit it .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative and the biomolecules it interacts with .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-18(15-8-9-19-16(12-15)10-11-25-19)13-21-26(23,24)20-7-3-5-14-4-1-2-6-17(14)20/h1-9,12,18,21-22H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRBDVOHCWDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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